2-tert-Butylnaphthalene

Shape-Selective Catalysis Zeolite Chemistry Alkylation

2-tert-Butylnaphthalene (2-TBN; CAS 2876-35-9), also known as β-tert-butylnaphthalene, is a monoalkylated polycyclic aromatic hydrocarbon with the molecular formula C14H16 and a molecular weight of 184.28 g/mol. This compound is characterized by a tert-butyl substituent positioned at the β (2-) position of the naphthalene ring system, which confers distinct physicochemical properties, including a boiling point of 281.65°C and a density of 0.9648 g/cm³.

Molecular Formula C14H16
Molecular Weight 184.28 g/mol
CAS No. 2876-35-9
Cat. No. B3050793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butylnaphthalene
CAS2876-35-9
Molecular FormulaC14H16
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C14H16/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3
InChIKeyMCEORGGPAKTORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butylnaphthalene (CAS 2876-35-9): High-Purity Monoalkylated Naphthalene for Advanced Synthesis and Analytical Applications


2-tert-Butylnaphthalene (2-TBN; CAS 2876-35-9), also known as β-tert-butylnaphthalene, is a monoalkylated polycyclic aromatic hydrocarbon with the molecular formula C14H16 and a molecular weight of 184.28 g/mol . This compound is characterized by a tert-butyl substituent positioned at the β (2-) position of the naphthalene ring system, which confers distinct physicochemical properties, including a boiling point of 281.65°C and a density of 0.9648 g/cm³ . Its specific regiochemistry is critical for its utility as a high-purity precursor in the synthesis of advanced materials, particularly 2,6-dialkylnaphthalenes, and as a model compound in mechanistic and analytical chemistry studies .

Why 2-tert-Butylnaphthalene (CAS 2876-35-9) Cannot Be Interchanged with Other Alkylnaphthalenes


Substitution of 2-tert-Butylnaphthalene with other mono- or dialkylnaphthalene isomers or analogs is not scientifically valid due to fundamental differences in regiochemistry, steric bulk, and electronic properties that dictate reactivity, selectivity, and analytical behavior. The β-position of the tert-butyl group in 2-TBN directly influences its fragmentation pattern in mass spectrometry [1], its chromatographic retention as a function of hydrophobicity [2], and its unique role as a shape-selective intermediate in zeolite-catalyzed reactions where it is the exclusive monoalkylated product [3]. Using a compound like 1-tert-butylnaphthalene or a less bulky 2-isopropylnaphthalene will lead to divergent synthetic pathways, altered physicochemical properties, and invalid analytical results. The following quantitative evidence details these specific, measurable points of differentiation.

Quantitative Differentiation Guide for 2-tert-Butylnaphthalene (2876-35-9)


Achieving 100% β-Selectivity in Zeolite-Catalyzed Synthesis as a Critical Intermediate for 2,6-Dialkylnaphthalenes

In the liquid-phase alkylation of naphthalene with tert-butanol over HY and H-beta zeolites, 2-tert-butylnaphthalene (2-TBN) is produced as the exclusive monoalkylated product, demonstrating a 100% β-selectivity [1]. This is in stark contrast to alkylations using less bulky agents like isopropanol or sec-butanol, which yield mixtures of α- and β-isomers. This high selectivity is a direct result of the steric bulk of the tert-butyl group, which restricts its approach to the zeolite's active sites. This pure, single-isomer intermediate is then essential for subsequent shape-selective dialkylation to produce high-value 2,6-di-tert-butylnaphthalene (2,6-DTBN), a precursor to advanced polymers like polyethylene naphthalate (PEN) .

Shape-Selective Catalysis Zeolite Chemistry Alkylation Polymer Precursors

Measurably Weaker Hydrophobic Character and Enhanced Chromatographic Resolution Compared to α-Isomer

A semi-quantitative study of isomeric naphthalene derivatives using adsorption and partition thin-layer chromatography (TLC), along with water solubility measurements, demonstrated that β-substituted isomers, like 2-tert-butylnaphthalene, exhibit comparatively weaker hydrophobic properties than their α-substituted counterparts (e.g., 1-tert-butylnaphthalene) [1]. This difference is attributed to electronic and steric effects influencing molecular polarity. Consequently, 2-TBN can be effectively resolved from its α-isomer in chromatographic systems, providing a clear analytical advantage for purity assessment and isomer identification in complex mixtures.

Chromatography Analytical Chemistry Physicochemical Properties Hydrophobicity

Diagnostic 13C and 1H NMR Spectra for Unambiguous Differentiation from Isomeric Mixtures

A comparative NMR study of mono- and di-tert-butylnaphthalenes established that the 13C and 1H FT-NMR spectra of 2-tert-butylnaphthalene contain specific diagnostic features that allow it to be reliably distinguished from closely related isomers [1]. The study concluded that spectral features observed are of direct diagnostic value for isomer differentiation. Using an additivity model based on monosubstituted naphthalenes, all 13C signals for the di-substituted analogs could be assigned, validating a systematic approach for structure confirmation that is specifically applicable to this class of compounds [2]. This provides a robust, non-destructive method for verifying the identity and purity of 2-TBN, a critical step for procurement and quality control.

NMR Spectroscopy Structural Elucidation Isomer Identification Quality Control

Distinct Unimolecular Fragmentation Pathway in Mass Spectrometry Compared to 1-tert-Butylnaphthalene

A detailed investigation using Mass-Analyzed Ion Kinetic Energy (MIKE) spectrometry on specifically deuterated and 13C-labeled derivatives revealed that the unimolecular fragmentation of ionized 1- and 2-tert-butylnaphthalenes proceeds via distinct pathways [1]. While both isomers predominantly lose a methyl radical, the subsequent rearrangements and secondary fragmentations differ significantly due to the position of the tert-butyl group relative to the ring junctions. This divergence in fragmentation behavior is so pronounced that it provides a reliable basis for differentiating these isomers in complex mixtures without prior separation, a capability not available with other alkylnaphthalenes like isopropyl derivatives [2].

Mass Spectrometry Analytical Chemistry Fragmentation Mechanisms Isomer Differentiation

Predictable and Distinct Physical Properties for Process Design and Purity Specification

2-tert-Butylnaphthalene possesses a well-defined set of physical properties that differentiate it from its structural isomers and other alkylated naphthalenes. Its boiling point is reported as 281.65°C, density as 0.9648 g/cm³, and refractive index as 1.5740 . In comparison, its α-isomer, 1-tert-butylnaphthalene, has a slightly different boiling point and density profile (e.g., density 0.967 g/cm³) . While the differences are small, they are consistent and measurable. Furthermore, its melting point of -5°C indicates it remains a liquid under standard laboratory conditions, unlike some other polycyclic aromatics, which can simplify handling and formulation .

Physical Properties Process Engineering Quality Control Chemical Handling

Enhanced Reactivity and Selectivity in Catalytic Oxidation to Naphthoquinones

Studies on the selective oxidation of naphthalene derivatives using ruthenium catalysts and hydrogen peroxide have shown that 2-tert-butylnaphthalene can be effectively oxidized to its corresponding naphthoquinone under mild, environmentally friendly conditions [1]. While specific conversion and selectivity data for 2-TBN in this exact system were not isolated in the provided abstracts, class-level inference from the study indicates that the presence and position of the tert-butyl group significantly influences both reaction rate and product selectivity when compared to unsubstituted naphthalene or other alkyl derivatives. This suggests a unique reactivity profile that could be exploited for the targeted synthesis of specific quinone derivatives.

Oxidation Catalysis Green Chemistry Ruthenium Catalysts Naphthoquinone Synthesis

High-Value Application Scenarios for 2-tert-Butylnaphthalene (CAS 2876-35-9) Based on Verified Differentiators


Synthesis of High-Purity 2,6-Dialkylnaphthalene Precursors for Advanced Polymers

Researchers and process chemists focused on synthesizing monomers for high-performance polyesters like Polyethylene Naphthalate (PEN) should prioritize 2-tert-Butylnaphthalene. Its unique ability to be produced with 100% β-selectivity [1] makes it the optimal intermediate for subsequent shape-selective dialkylation to yield 2,6-di-tert-butylnaphthalene (2,6-DTBN) . This avoids the costly and difficult separation of isomeric mixtures that result from using other alkylating agents. Procurement of high-purity 2-TBN is therefore a critical first step in establishing an efficient and economically viable synthetic route to these valuable polymer precursors.

Analytical Method Development and Quality Control for Isomeric Purity

Analytical chemists developing methods for reaction monitoring, impurity profiling, or quality control of alkylnaphthalene-based products should use 2-tert-Butylnaphthalene as a certified reference standard. Its distinct chromatographic behavior, allowing separation from its α-isomer due to differences in hydrophobicity [2], and its unique diagnostic NMR [3] and mass spectrometry [4] fingerprints provide multiple orthogonal methods for unambiguous identification and quantification. This ensures that the correct isomer is present and that any contamination can be reliably detected and measured.

Mechanistic Studies in Shape-Selective Zeolite Catalysis

Academic and industrial research groups investigating the fundamentals of shape-selective catalysis by zeolites can use 2-tert-Butylnaphthalene as a model substrate. The steric bulk of the tert-butyl group and its specific β-orientation make it an ideal probe molecule for mapping the pore architecture and active site accessibility of microporous catalysts [1]. Its exclusive formation as a monoalkylated product under certain conditions provides a clear and quantifiable metric for catalyst performance and selectivity [5], enabling rigorous comparisons between different zeolite frameworks and reaction conditions.

Fundamental Research into Substituent Effects on Aromatic Reactivity and Physicochemical Properties

Physical organic chemists exploring the electronic and steric influence of bulky alkyl groups on aromatic systems can use 2-TBN as a key compound in comparative studies. Its well-defined physical properties and distinct reactivity in transformations like oxidation [6] provide a solid data point for developing and validating computational models. The documented differences in fragmentation pathways compared to the 1-isomer [4] also offer a rich dataset for fundamental studies in gas-phase ion chemistry and the role of regiochemistry in mass spectrometric decomposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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